4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
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Overview
Description
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-iodoaniline.
Heteroannulation Reaction: This starting material undergoes a heteroannulation reaction with disilylated alkyne to form 5-methoxy-2,3-disubstituted indole.
Hydrolysis and Acidification: The indole derivative is then hydrolyzed and acidified to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Oxo-indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
Biological Activity
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride (CAS: 2137450-21-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is C10H12ClNO3. It features an indole core, which is known for its role in various biological activities. The presence of the methoxy group and the carboxylic acid moiety contributes to its pharmacological properties.
1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acids, including this compound, act as effective inhibitors of HIV-1 integrase. The compound exhibited a half-maximal inhibitory concentration (IC50) of 12.41 μM, indicating its potency in inhibiting the strand transfer activity of the integrase enzyme .
Table 1: Antiviral Activity of Indole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid | 12.41 | Inhibits HIV-1 integrase |
Other derivatives | 0.13 - 18.52 | Various mechanisms including chelation with Mg²⁺ ions |
2. Antimicrobial Activity
The indole scaffold has been extensively studied for its antimicrobial properties. Research indicates that compounds derived from indole exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Table 2: Antimicrobial Activity of Indole Derivatives
Compound | Target Organisms | Activity |
---|---|---|
Indole Derivative A | Staphylococcus aureus | Strong |
Indole Derivative B | Escherichia coli | Moderate |
Indole Derivative C | Candida albicans | Strong |
3. Anti-inflammatory Effects
Indole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. Some derivatives have shown IC50 values in the micromolar range against COX enzymes .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at various positions on the indole ring significantly affect biological activity:
- C2 Position : The carboxyl group is crucial for interaction with target enzymes.
- C3 Position : Substituents can enhance hydrophobic interactions and improve binding affinity.
- C6 Position : Halogenation at this position has been shown to increase antiviral activity through π-π stacking interactions with viral DNA .
Case Studies
A notable case study involved optimizing the structure of related indole compounds to enhance their inhibitory effects against HIV integrase. By introducing long-chain substituents at the C3 position, researchers achieved a derivative with an IC50 value as low as 0.13 μM, demonstrating a significant improvement over the parent compound .
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGWOZCBCSIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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